molecular formula C6H13NO2S B1452523 2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione CAS No. 1333832-03-3

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione

Cat. No.: B1452523
CAS No.: 1333832-03-3
M. Wt: 163.24 g/mol
InChI Key: BDADQSVSMQYUDO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing sulfur and nitrogen atoms. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1,4-thiomorpholine-1,1-dione: A similar compound with slight structural differences.

    2,3-Dimethyl-1,4-thiazine-1,1-dione: Another sulfur-containing heterocyclic compound with comparable properties.

Uniqueness

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,3-dimethyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5-6(2)10(8,9)4-3-7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDADQSVSMQYUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(S(=O)(=O)CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
Reactant of Route 2
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
Reactant of Route 3
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
Reactant of Route 4
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
Reactant of Route 5
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
Reactant of Route 6
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione

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